molecular formula C8H9ClO B13692922 1-(Chloromethoxy)-2-methylbenzene CAS No. 83142-61-4

1-(Chloromethoxy)-2-methylbenzene

Cat. No.: B13692922
CAS No.: 83142-61-4
M. Wt: 156.61 g/mol
InChI Key: YPURJEFPWJSMPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-methylphenol (o-cresol) with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl ether. The reaction typically proceeds under acidic conditions and may require a catalyst such as zinc chloride to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further improves the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethoxy)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The chloromethoxy group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia, ethanol, or thiol compounds in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of amines, ethers, or thioethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydroxymethyl derivatives.

Scientific Research Applications

1-(Chloromethoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of various derivatives. The methyl group can be oxidized or reduced, resulting in different functional groups that can interact with biological targets. The compound’s reactivity allows it to participate in multiple chemical pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethoxy)benzene: Lacks the methyl group, leading to different reactivity and applications.

    2-Chlorotoluene: Contains a chlorine atom directly attached to the benzene ring instead of a chloromethoxy group.

    1-(Methoxymethyl)-2-methylbenzene: Has a methoxymethyl group instead of a chloromethoxy group, resulting in different chemical properties.

Uniqueness

1-(Chloromethoxy)-2-methylbenzene is unique due to the presence of both a chloromethoxy group and a methyl group on the benzene ring. This combination allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

83142-61-4

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

1-(chloromethoxy)-2-methylbenzene

InChI

InChI=1S/C8H9ClO/c1-7-4-2-3-5-8(7)10-6-9/h2-5H,6H2,1H3

InChI Key

YPURJEFPWJSMPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCl

Origin of Product

United States

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